molecular formula C22H18FN3O2S2 B2558488 3-(4-fluorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 362501-52-8

3-(4-fluorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2558488
CAS RN: 362501-52-8
M. Wt: 439.52
InChI Key: GFNFXWFOVQUJOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H18FN3O2S2 and its molecular weight is 439.52. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Spiroheterocycles and Fluorine-containing Derivatives : A study detailed the synthesis of new fluorine-containing spiro-3-indoline derivatives, highlighting the role of fluorinated phenylthioureas in producing compounds with potential biological activity (Joshi, Dandia, & Sanan, 1989). The process involves reactions under ethanolic KOH, showcasing the chemical versatility of fluorine-containing compounds.

  • Nuclear Magnetic Resonance (NMR) Studies : Research on bicyclic thiophene derivatives demonstrated the utility of NMR spectroscopy in elucidating the structure of fluorophenyl-substituted compounds. These studies emphasize the significance of through-space H–F coupling in chemical analysis (Hirohashi, Inaba, & Yamamoto, 1976).

Biological Applications

  • Antimicrobial and Antioxidant Activities : Several studies focused on the synthesis of pyrimidino derivatives and their evaluation as antimicrobial agents. For instance, compounds incorporating the indole and benzene nuclei have shown synergistic effects against various microbes, suggesting their potential as antimicrobial candidates (Chauhan, Siddiqi, & Dwivedi, 2017). Moreover, novel 1H-3-indolyl derivatives were evaluated for their antioxidant properties, highlighting the role of heterocyclic structures in developing efficacious antioxidants (Aziz et al., 2021).

Anticancer Research

  • Anticancer Activity of Thienopyrimidine Derivatives : Research into thienopyrimidine and thienotriazolopyrimidine derivatives has demonstrated their potential anticancer activity. These compounds have been evaluated against various cancer cell lines, with some showing activity comparable to standard anticancer drugs (Hafez & El-Gazzar, 2017). This underscores the significance of thienopyrimidine structures in the development of new anticancer therapies.

properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S2/c23-15-5-7-16(8-6-15)26-21(28)20-17(10-12-29-20)24-22(26)30-13-19(27)25-11-9-14-3-1-2-4-18(14)25/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNFXWFOVQUJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)F)SCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.